molecular formula C10H9ClF3NO B1416041 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine CAS No. 2228547-21-3

3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine

Cat. No. B1416041
M. Wt: 251.63 g/mol
InChI Key: WPOMMXSUJRBDOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis of compounds by chlorination of pyridine acid derivative, which was further coupled with amine to form amide .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine, are used as building blocks in the preparation of various compounds. They can be transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks, which are eligible precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. These compounds are significant for developing new pharmaceuticals and complex molecules in medicinal chemistry (Dao Thi et al., 2018).

Synthesis of Piperidines

The synthesis of cis-3,4-disubstituted piperidines involves the transformation of 2-(2-mesyloxyethyl)azetidines. These reactions result in the stereoselective preparation of various new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This method provides easy access to 5,5-nor-dimethyl analogues of piperidines, which are valuable templates in medicinal chemistry (Mollet et al., 2011).

Insecticidal Agents

Research has been conducted on the green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, which are derived from compounds similar to 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine. These compounds have shown promising results as potential insecticidal agents against Periplaneta americana (Jain et al., 2013).

Synthesis of Tubulin-Targeting Antitumor Agents

A study on 3-phenoxy-1,4-diarylazetidin-2-ones revealed their use in the discovery of potent antiproliferative compounds. These compounds have shown significant activity in inhibiting the polymerization of tubulin in vitro, disrupting microtubular structure in breast cancer cells, and causing G2/M arrest and apoptosis. They are potential candidates for clinical development as antitumor agents (Greene et al., 2016).

Antioxidant Activity

Schiff bases and azetidines derived from phenyl urea derivatives, closely related to 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine, have been synthesized and evaluated for in-vitro antioxidant activity. They have shown moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential medicinal importance (Nagavolu et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-9-2-1-6(16-7-4-15-5-7)3-8(9)10(12,13)14/h1-3,7,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOMMXSUJRBDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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